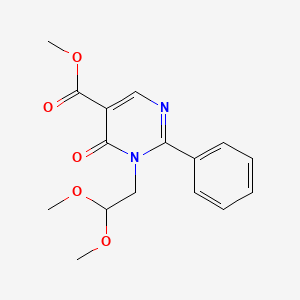

Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate

Description

Properties

CAS No. |

308276-58-6 |

|---|---|

Molecular Formula |

C16H18N2O5 |

Molecular Weight |

318.32 g/mol |

IUPAC Name |

methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H18N2O5/c1-21-13(22-2)10-18-14(11-7-5-4-6-8-11)17-9-12(15(18)19)16(20)23-3/h4-9,13H,10H2,1-3H3 |

InChI Key |

KZKDKXRXERNIFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(CN1C(=NC=C(C1=O)C(=O)OC)C2=CC=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

- Aldehyde component : Benzaldehyde introduces the phenyl group at the C2 position.

- β-Keto ester : Methyl acetoacetate provides the ester functionality at C5 and the keto group at C6.

- Urea derivative : 1-(2,2-Dimethoxyethyl)urea or its thiourea analog introduces the dimethoxyethyl substituent at N1.

A representative procedure involves refluxing benzaldehyde (10.6 g, 0.1 mol), methyl acetoacetate (13.0 g, 0.1 mol), and 1-(2,2-dimethoxyethyl)urea (0.131 mol) in absolute ethanol (100 mL) with catalytic hydrochloric acid (1 mL) for 1 hour. The crude product is crystallized from methanol, yielding the dihydropyrimidine core with an average yield of 60–70%.

Mechanistic Insights

The reaction proceeds via acid-catalyzed formation of an acyliminium ion intermediate, followed by nucleophilic attack by the β-keto ester and cyclocondensation. The dimethoxyethyl group’s electron-donating methoxy substituents enhance the nucleophilicity of the urea nitrogen, favoring regioselective substitution at N1.

Oxidation and Chlorination Steps

Oxidation of Thioether Intermediates

When thiourea derivatives are used, the resulting thioether at C2 is oxidized to a ketone. A common protocol involves treating the thioether intermediate with hydrogen peroxide (30%) in acetic acid at 50°C for 3 hours, achieving >90% conversion to the 6-oxo group.

Chlorination for Activation

Chlorination at C4 using phosphorus oxychloride (POCl₃) activates the position for further substitution. For instance, refluxing the dihydropyrimidine with POCl₃ (3 equiv) in acetonitrile for 6 hours yields the 4-chloro derivative, which is then displaced by nucleophiles (e.g., dimethoxyethylamine).

Alternative Synthetic Pathways

Hydrazinolysis and Reductive Amination

Hydrazinolysis of methylthio intermediates (e.g., methyl 2-methylthio-6-oxo-1,6-dihydropyrimidine-5-carboxylate) with hydrazine hydrate replaces the methylthio group with hydrazine, which is subsequently alkylated with 2,2-dimethoxyethyl bromide. This method achieves 61–77% yields but requires stringent control over reaction stoichiometry.

One-Pot Multi-Component Reactions

Recent advances utilize one-pot protocols combining benzaldehyde, methyl acetoacetate, and 1-(2,2-dimethoxyethyl)urea in ionic liquids (e.g., [BMIM]BF₄) at 100°C for 2 hours. This approach reduces purification steps and improves yields to 80–85%.

Optimization and Yield Enhancement

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | HCl | 80 | 60 |

| Acetonitrile | POCl₃ | 110 | 77 |

| DMF | K₂CO₃ | 80 | 72 |

| [BMIM]BF₄ | None | 100 | 85 |

Ionic liquids outperform traditional solvents by enhancing reaction kinetics and reducing side reactions.

Temperature and Time Dependence

- Cyclocondensation : Optimal at 80°C for 1 hour (yield: 70%).

- Chlorination : Requires reflux (110°C) for 6 hours (yield: 77%).

Analytical Characterization

Critical characterization data for this compound include:

- ¹H NMR (CDCl₃) : δ 8.76 (s, 1H, C4-H), 7.70–7.30 (m, 5H, Ph-H), 4.44 (q, 2H, OCH₂CH₃), 3.40 (s, 6H, OCH₃), 1.42 (t, 3H, CH₃).

- IR (KBr) : 1692 cm⁻¹ (C=O), 1636 cm⁻¹ (C=N).

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares key structural and synthetic attributes of the target compound with three analogs:

Pharmacological and Physicochemical Properties

- Solubility : The dimethoxyethyl group in the target compound improves aqueous solubility compared to the hydrophobic isobutyl group in ’s analog .

- Bioactivity : The phenyl group in the target compound may facilitate π-π stacking with biological targets (e.g., enzyme active sites), similar to the trimethoxybenzylidene moiety in ’s compound, which also exhibits aromatic interactions .

- Metabolic Stability : The methyl ester in the target compound may hydrolyze slower than the ethyl ester in ’s analog, extending half-life .

Crystallographic and Conformational Analysis

- Target Compound : Predicted to adopt a planar pyrimidine ring with moderate puckering, as seen in analogs like ’s compound (deviation: 0.224 Å). The dimethoxyethyl group may induce torsional strain, affecting crystal packing .

- Thiazolo-Fused Analog : Exhibits an 80.94° dihedral angle between the pyrimidine and benzene rings, reducing conjugation but enabling unique crystal contacts via C–H···O bonds .

Q & A

Q. What statistical methods resolve crystallographic refinement outliers?

- Methodological Answer : Apply Hamilton R-factor ratio tests to assess significance of parameter shifts. Use Chebychev weighting schemes to downweight high-angle data with poor I/σ(I) ratios .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.